4,4-dimethylmorpholin-4-ium;bromide
Description
The Role of Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Science
Quaternary ammonium salts (QAS), often referred to as "quats," are a class of organic compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. researchgate.net Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. researchgate.net This permanent charge and the nature of the R groups bestow upon them a range of valuable properties, making them integral to numerous fields of chemical science.
One of their most prominent roles is as phase-transfer catalysts (PTCs). researchgate.netwikipedia.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org This capability enhances reaction rates, improves yields, and can reduce the need for harsh solvents, aligning with the principles of green chemistry. wikipedia.org Furthermore, QAS with long alkyl chains act as effective surfactants and are key ingredients in detergents, fabric softeners, and hair conditioners. researchgate.netnih.gov Their antimicrobial and antifungal properties are also widely exploited in disinfectants and antiseptics. wikipedia.orgnih.gov In analytical chemistry, they are employed as ion-pairing reagents in chromatography to improve the separation of anionic analytes. wikipedia.org
Structural Significance of the Morpholine (B109124) Ring System in Heterocyclic Chemistry
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. wikipedia.orgyoutube.com This unique combination of functional groups within a stable ring structure makes it a valuable scaffold in medicinal chemistry and materials science. wikipedia.org The presence of the oxygen atom withdraws electron density from the nitrogen atom, rendering morpholine and its derivatives less basic and less nucleophilic than structurally similar secondary amines like piperidine. youtube.com
From a structural standpoint, the morpholine ring typically adopts a stable chair conformation to minimize steric strain. This defined three-dimensional structure is crucial for its interaction with biological targets. The nitrogen atom can be readily functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties. nih.gov The ether oxygen and the amine nitrogen can participate in hydrogen bonding, which is a key interaction in biological systems and crystal engineering. nih.gov The metabolic stability of the morpholine ring is another feature that makes it attractive for the development of pharmaceuticals. nih.gov Indeed, the morpholine moiety is a key structural component in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. youtube.com
Research Trajectories and Academic Importance of 4,4-dimethylmorpholin-4-ium (B13423825);bromide
While extensive research on 4,4-dimethylmorpholin-4-ium;bromide itself is not widely published, its academic importance can be inferred from the study of closely related N,N-dialkylmorpholinium salts. Research in this area often focuses on their potential as ionic liquids, a class of salts with low melting points that are explored as environmentally benign solvents and electrolytes. The dimethylmorpholinium cation, being relatively small and symmetrical, can influence the physicochemical properties of these ionic liquids, such as their viscosity, conductivity, and thermal stability.
Investigations into N,N-dialkylmorpholinium bromides have also explored their role as bromine complexing agents. This is particularly relevant in the development of redox flow batteries, where the management of bromine is a key challenge. The morpholinium cation can interact with bromide and polybromide ions, reducing the volatility of bromine and improving the safety and efficiency of the battery system. The academic pursuit of new and efficient electrolytes for energy storage devices provides a significant impetus for studying compounds like this compound.
Overview of Research Methodologies and Theoretic Frameworks Applicable to this compound
The study of this compound and related quaternary ammonium salts employs a range of experimental and theoretical methodologies.
Synthesis and Characterization: The primary synthetic route to this class of compounds is the Menschutkin reaction , which involves the alkylation of a tertiary amine (in this case, N-methylmorpholine) with an alkyl halide (methyl bromide). wikipedia.org The reaction progress and product purity are typically assessed using techniques like:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Mass Spectrometry: To confirm the molecular weight.
Elemental Analysis: To determine the elemental composition.
Structural Analysis:
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov For morpholinium salts, this technique reveals the chair conformation of the morpholine ring and the packing of the cations and anions in the solid state. doaj.org
Theoretical Frameworks:
Ionic Bonding Model: The fundamental interaction in this compound is the electrostatic attraction between the positively charged 4,4-dimethylmorpholin-4-ium cation and the negatively charged bromide anion.
Computational Chemistry: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies (for comparison with FTIR data), and reaction pathways, such as the mechanism of the Menschutkin reaction. yale.edu Molecular dynamics simulations can be employed to study the behavior of these ions in solution, which is particularly relevant for their application as ionic liquids. nih.gov
Compound Names Mentioned
| Compound Name |
| This compound |
| N-methylmorpholine |
| Methyl bromide |
| Linezolid |
| Gefitinib |
| Piperidine |
Data Tables
Table 1: General Properties of Quaternary Ammonium Salts
| Property | Description |
| Charge | Permanently positively charged, independent of pH. researchgate.net |
| Solubility | Generally soluble in water and polar organic solvents. |
| Catalytic Activity | Act as phase-transfer catalysts, facilitating reactions between immiscible phases. researchgate.netwikipedia.org |
| Surfactant Properties | Can reduce surface tension, making them effective as detergents and emulsifiers. nih.gov |
| Antimicrobial Activity | Exhibit broad-spectrum antimicrobial and antifungal properties. wikipedia.orgnih.gov |
Table 2: Key Features of the Morpholine Ring System
| Feature | Description |
| Structure | Six-membered saturated heterocycle containing both an amine and an ether. wikipedia.orgyoutube.com |
| Conformation | Typically adopts a stable chair conformation. nih.gov |
| Reactivity | The nitrogen is less nucleophilic and basic than in comparable cyclic amines due to the electron-withdrawing effect of the oxygen. youtube.com |
| Functionalization | The nitrogen atom provides a site for easy derivatization. nih.gov |
| Biological Activity | A common scaffold in many pharmaceuticals due to its favorable properties, including metabolic stability. youtube.comnih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
40968-70-5 |
|---|---|
Molecular Formula |
C6H14BrNO |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Canonical SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Synonyms |
4,4-Dimethylmorpholinium Bromide |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethylmorpholin 4 Ium;bromide and Analogous Systems
Classical Quaternization Approaches
Classical methods for the synthesis of 4,4-dimethylmorpholin-4-ium (B13423825);bromide and its analogs primarily rely on the nucleophilic substitution reaction of the parent amine. These methods are well-established, straightforward, and effective for producing a variety of simple quaternary salts.
The formation of 4,4-dimethylmorpholin-4-ium;bromide is achieved through the direct N-alkylation of N-methylmorpholine. This reaction is a classic example of a quaternization, where the lone pair of electrons on the tertiary amine nitrogen atom attacks the electrophilic carbon of an alkylating agent.
In this specific synthesis, N-methylmorpholine (NMM) serves as the nucleophile and methyl bromide acts as the alkylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of NMM attacks the methyl group of methyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The resulting product is the quaternary ammonium (B1175870) salt, this compound.
The precursor, N-methylmorpholine, is an organic compound with the formula O(CH₂CH₂)₂NCH₃. It is commercially available and can be produced through several industrial routes, including the reaction of methylamine (B109427) with diethylene glycol or the hydrogenolysis of N-formylmorpholine. wikipedia.org Alternative green chemistry approaches for synthesizing N-methylmorpholine include the methylation of morpholine (B109124) using dimethyl carbonate (DMC), which avoids the use of more hazardous methyl halides. asianpubs.org Under optimized conditions with DMC, a high yield (83%) and selectivity (86%) for N-methylmorpholine can be achieved. asianpubs.org
Table 1: N-Alkylation for this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
The versatility of the quaternization reaction allows for the synthesis of a wide array of N-methylmorpholinium derivatives containing various functional groups. By choosing an appropriate alkylating agent that bears the desired functionality, the properties of the resulting morpholinium salt can be tailored. This strategy involves reacting N-methylmorpholine with a functionalized alkyl halide.
For instance, reacting N-methylmorpholine with an alkyl halide containing a hydroxyl group, such as 2-bromoethanol, would yield N-(2-hydroxyethyl)-N-methylmorpholinium bromide. Similarly, using alkylating agents with ether, ester, or amide functionalities allows for the incorporation of these groups into the morpholinium structure. The reaction conditions are generally mild, though the reactivity of the alkylating agent can be influenced by the nature of the functional group.
The synthesis of morpholinium salts is not limited to N-methyl derivatives. A wide variety of N-alkyl-substituted morpholinium bromides and iodides can be prepared by reacting morpholine or N-alkylmorpholines with different alkyl halides.
The preparation of N-alkyl bromides often starts from the corresponding primary alcohol, which is treated with an excess of aqueous hydrobromic acid (48%) in the presence of sulfuric acid. orgsyn.org This method is effective for a range of alcohols, with slight procedural variations depending on the properties of the alcohol and the resulting bromide. orgsyn.org For example, the synthesis of 4-allylmorpholin-4-ium bromide involves the reaction of 4-allylmorpholine with hydrogen bromide in water.
For the synthesis of N-alkyl iodides, a common method is the Finkelstein reaction. This involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972). The equilibrium of this SN2 reaction is driven towards the formation of the alkyl iodide because sodium chloride or sodium bromide is insoluble in acetone and precipitates out of the solution. Alternative methods for converting alcohols to alkyl iodides include using the CeCl₃·7H₂O/NaI system in acetonitrile, which provides a mild route for this transformation. organic-chemistry.org
Table 2: Synthesis of N-Alkyl-Substituted Morpholinium Halides
| Starting Amine | Alkylating Agent | Halide Source | Product Example |
|---|---|---|---|
| Morpholine | Allyl Bromide | HBr | 4-Allylmorpholin-4-ium bromide |
| N-Methylmorpholine | Ethyl Iodide | NaI (Finkelstein) | 4-Ethyl-4-methylmorpholin-4-ium iodide |
Advanced Synthetic Strategies for Morpholinium Derivatives
Modern synthetic chemistry offers more sophisticated methods for the construction of morpholine and morpholinium derivatives. These advanced strategies, including multicomponent reactions and photocatalysis, enable the efficient synthesis of complex molecules with high degrees of stereocontrol and functional group diversity.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for generating molecular complexity and diversity with high atom economy. researchgate.netnih.gov These reactions are particularly useful for constructing complex heterocyclic scaffolds, including spirocyclic systems that are relevant in medicinal chemistry. nih.gov
While direct MCRs for spirocyclic morpholinium salts are not widely reported, analogous strategies for other nitrogen-containing heterocycles demonstrate the potential of this approach. For example, MCRs have been developed for the diastereoselective synthesis of spiro[indoline-3,4'-piperidine] (B44651) and spirocyclic oxindole (B195798) derivatives. nih.govcncb.ac.cn One-pot, four-component reactions can be employed to construct functionalized spiro[indoline-3,4'-pyridines]. cncb.ac.cn These methods often utilize catalysts, such as rare-earth metal salts like scandium triflate, to achieve high yields and diastereoselectivity. nih.gov The principles of these MCRs, which involve the generation of reactive intermediates that undergo subsequent cyclization and functionalization steps, could be adapted for the synthesis of novel spirocyclic systems incorporating a morpholine ring.
Recent advances in synthetic methodology have led to the development of photocatalytic methods for the synthesis of the morpholine ring itself. nih.gov These methods offer access to highly substituted morpholines with excellent control over stereochemistry, overcoming limitations of traditional synthetic routes that often require pre-functionalized starting materials. nih.gov
One such strategy employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve a diastereoselective annulation. nih.gov This approach allows for the direct synthesis of morpholines from readily available starting materials and can be used to create challenging tri- and tetra-substituted products. nih.gov Another photocatalytic method involves the coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions, facilitated by an organic photocatalyst and a Lewis acid additive. nih.gov These advanced cyclization methods generate substituted morpholine cores that can then be subjected to classical N-alkylation reactions to produce a diverse range of complex morpholinium salts.
Controlled Synthesis in Ionic Liquids as Reaction Media
The synthesis of 4,4-dimethylmorpholin-4-ium bromide is part of a broader class of compounds known as morpholinium-based ionic liquids. cymitquimica.com Ionic liquids are salts that are liquid below 100°C and are increasingly used as versatile and green reaction media in chemical synthesis. researchgate.net Their use can lead to higher yields and better selectivity compared to conventional solvents. researchgate.net The synthesis of morpholinium salts, such as N-alkyl-N-methylmorpholinium bromide, has been investigated for their potential use as electrolytes. rsc.org
The controlled synthesis of these compounds involves the quaternization of a tertiary amine, a type of reaction known as a Menschutkin reaction. nih.gov For 4,4-dimethylmorpholin-4-ium bromide, this would involve the reaction of N-methylmorpholine with methyl bromide. More broadly, a variety of N-alkyl-N-methylmorpholinium salts can be prepared, creating a family of ionic liquids with tailored properties. rsc.org The physical and electrochemical characteristics of these resulting ionic liquids can be finely tuned by modifying the alkyl groups on the nitrogen atom and by selecting different anions. rsc.org For instance, an analogue, 4-allyl-4-methylmorpholin-4-ium bromide, has been synthesized and used as a catalyst in combination with microwave heating to improve biodiesel production yields. researchgate.net
The synthesis of related quaternary ammonium salts can be achieved through various methods, including one-pot reactions that avoid organic solvents, thereby reducing production costs and environmental impact. google.com Microwave-assisted synthesis has also proven effective, offering significantly reduced reaction times and often higher yields compared to traditional heating methods. nih.gov
Below is a table detailing the synthesis of analogous N-alkyl-N-methylmorpholinium bromide compounds, which serve as examples of this chemical class.
High-Throughput Synthesis and Molecular Library Generation of Morpholinium Compounds
High-throughput synthesis is a key strategy in modern drug discovery and materials science for rapidly generating large collections of diverse compounds, known as molecular libraries. nih.gov This approach utilizes automated and parallel synthesis techniques to explore a wide chemical space efficiently. nih.govresearchgate.net The principles of high-throughput synthesis can be directly applied to the creation of libraries of morpholinium compounds, including derivatives of 4,4-dimethylmorpholin-4-ium bromide.
The generation of these libraries fuels the discovery pipeline by providing a diverse set of molecules for screening against various pharmacological targets. nih.gov Automated platforms, sometimes using nanoscale reactions in 1536-well plates, can synthesize and screen compounds on the fly, accelerating the discovery of new chemical entities. rsc.orgnih.gov For quaternary ammonium salts, processes can be developed for both batch and continuous manufacturing, allowing for scalable production once a lead compound is identified. ulisboa.pt
A molecular library of morpholinium compounds would be generated by systematically varying the substituents on the morpholine ring and the associated anion. For example, a library could be constructed by reacting a set of different N-substituted morpholines with a diverse panel of alkylating agents (like alkyl halides) in a parallel format. This combinatorial approach allows for the creation of thousands of unique structures from a limited set of starting materials. The purity of these libraries is a critical factor, and purification is often integrated into the high-throughput workflow using techniques like HPLC. researchgate.net
The following table illustrates a conceptual framework for the high-throughput generation of a morpholinium compound library.
Structural Elucidation and Advanced Spectroscopic Characterization of 4,4 Dimethylmorpholin 4 Ium;bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the assignment of protons and carbons within a molecule, offering insights into its connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the lack of publicly available experimental ¹H NMR data for 4,4-dimethylmorpholin-4-ium (B13423825);bromide, a predicted spectrum is used for structural assignment. The predicted chemical shifts are based on computational models that calculate the magnetic shielding around each proton.
In the ¹H NMR spectrum of the 4,4-dimethylmorpholin-4-ium cation, two distinct signals are expected for the protons on the morpholine (B109124) ring and one signal for the methyl protons. The protons on the carbons adjacent to the positively charged nitrogen atom (C2 and C6) are expected to be deshielded and thus resonate at a lower field compared to the protons on the carbons adjacent to the oxygen atom (C3 and C5). The two methyl groups attached to the nitrogen are chemically equivalent and are expected to produce a single, sharp singlet.
Predicted ¹H NMR Data for the 4,4-dimethylmorpholin-4-ium Cation:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 | ~3.8 - 4.2 | Triplet | 4H |
| H3, H5 | ~3.5 - 3.9 | Triplet | 4H |
| N-(CH₃)₂ | ~3.1 - 3.5 | Singlet | 6H |
Note: The predicted chemical shifts are estimates and may vary from experimental values. The solvent used for prediction is typically deuterated water (D₂O) or deuterated chloroform (B151607) (CDCl₃).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. As with ¹H NMR, a predicted ¹³C NMR spectrum is utilized in the absence of experimental data for 4,4-dimethylmorpholin-4-ium;bromide.
The ¹³C NMR spectrum of the 4,4-dimethylmorpholin-4-ium cation is expected to show three distinct signals. The carbon atoms adjacent to the positively charged nitrogen (C2 and C6) would be the most deshielded, appearing at the lowest field. The carbons adjacent to the oxygen atom (C3 and C5) would be next, followed by the methyl carbons, which would be the most shielded and appear at the highest field.
Predicted ¹³C NMR Data for the 4,4-dimethylmorpholin-4-ium Cation:
| Carbon | Predicted Chemical Shift (ppm) |
| C2, C6 | ~65 - 70 |
| C3, C5 | ~60 - 65 |
| N-(CH₃)₂ | ~50 - 55 |
Note: These are predicted values and are subject to variation in an experimental setting.
Solid-State NMR Techniques for Morpholinium Salts
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of crystalline materials like morpholinium salts. mst.edunih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing detailed information about the solid-state packing and local environment of the nuclei. nih.gov
For a crystalline powder of this compound, techniques such as Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by dipolar couplings and chemical shift anisotropy. mst.edu High-resolution ssNMR spectra can be obtained, allowing for the determination of the number of crystallographically independent molecules in the unit cell and providing insights into intermolecular interactions, such as hydrogen bonding with the bromide counter-ion. acs.org
Two-dimensional ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can be used to establish the connectivity between protons and carbons in the solid state, confirming the assignments made from the predicted spectra. acs.org Furthermore, ¹H T₁ relaxation measurements can provide information on the dynamics of the morpholinium cation within the crystal lattice. acs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Cationic Species
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For the 4,4-dimethylmorpholin-4-ium cation (C₆H₁₄NO⁺), the theoretical exact mass can be calculated.
Theoretical Exact Mass of the 4,4-dimethylmorpholin-4-ium Cation:
Formula: C₆H₁₄NO⁺
Monoisotopic Mass: 116.1070 u
An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental formula of the cation.
Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Characterization
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of pre-charged species like quaternary ammonium (B1175870) salts. princeton.edunih.gov In ESI-MS, a solution of the sample is sprayed through a high-voltage capillary, generating gas-phase ions. For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the intact cation, [M]⁺.
Expected ESI-MS Data:
| Ion | Expected m/z |
| [C₆H₁₄NO]⁺ | 116.1 |
Under certain ESI conditions or with in-source collision-induced dissociation (CID), fragmentation of the cation can occur. rsc.org The fragmentation of quaternary ammonium salts can proceed through various pathways, including the loss of one of the methyl groups as a neutral radical, leading to a fragment ion. Another common fragmentation pathway for morpholinium salts involves the cleavage of the morpholine ring. The study of these fragmentation patterns can provide valuable structural information. libretexts.orgmiamioh.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure and bonding within a compound by probing its vibrational modes.
Fourier Transform Infrared (FTIR-ATR) Spectroscopy for Characteristic Group Frequencies
Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a powerful technique for identifying the functional groups present in a molecule. The characteristic absorption bands in an FTIR spectrum correspond to the vibrational frequencies of specific chemical bonds.
For this compound, a detailed experimental FTIR-ATR spectrum and a corresponding table of characteristic group frequencies are not available in the reviewed scientific literature. Hypothetically, the spectrum would be analyzed for key vibrational modes. For instance, the C-H stretching vibrations of the methyl and morpholine ring methylene (B1212753) groups would be expected in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would likely appear in the 1100-1200 cm⁻¹ range. The C-N bond vibrations would also produce characteristic peaks. However, without experimental data, a definitive assignment of these frequencies is not possible.
Interactive Data Table: Hypothetical FTIR-ATR Data
| Frequency Range (cm⁻¹) | Vibrational Mode (Hypothetical) |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Raman Spectroscopy in Morpholinium Systems
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of morpholinium systems, Raman spectroscopy can provide valuable information about the conformation of the morpholine ring and the interactions of the cation with its counter-ion.
Specific Raman spectroscopic data for this compound has not been reported in the available scientific literature. Generally, for morpholinium salts, Raman spectra would be expected to show characteristic bands for the ring breathing modes and the stretching and bending vibrations of the C-H, C-N, and C-O bonds. The position and intensity of these bands can be influenced by the nature of the substituents on the nitrogen atom and the type of anion present.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. This technique allows for the precise measurement of the unit cell dimensions and the positions of all atoms in the crystal lattice.
Despite extensive searches of scientific databases, the single-crystal X-ray diffraction data for this compound, including its crystallographic parameters and a detailed analysis of its intermolecular interactions, have not been found in the public domain.
Crystallographic Parameters and Unit Cell Dimensions
The crystallographic parameters, which include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ), are fundamental outputs of an SCXRD experiment. These parameters define the basic repeating unit of the crystal lattice.
As no SCXRD studies for this compound have been published, the specific crystallographic data for this compound remains undetermined.
Interactive Data Table: Crystallographic Parameters
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Intermolecular Interactions and Hydrogen Bonding Networks
For this compound, one would anticipate the presence of C-H···Br hydrogen bonds between the methyl and methylene protons of the cation and the bromide anion. The geometry and strength of these interactions would be key features of its crystal packing. However, without experimental crystallographic data, a detailed description of the hydrogen bonding network and other intermolecular interactions is not possible.
Crystalline Packing and Conformational Analysis in the Solid State
The solid-state structure of this compound is defined by the spatial arrangement of the 4,4-dimethylmorpholin-4-ium cations and bromide anions, and the non-covalent interactions that govern their packing. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related structures, such as 4-butyl-4-methylmorpholin-4-ium bromide and various other morpholinium salts, provides a strong basis for understanding its expected solid-state conformation and packing motifs.
The 4,4-dimethylmorpholin-4-ium cation is anticipated to adopt a chair conformation , which is the most stable arrangement for six-membered rings like morpholine, as it minimizes steric strain and torsional interactions. In this conformation, the two methyl groups attached to the quaternary nitrogen atom would occupy axial and equatorial positions. The specific arrangement would be influenced by the minimization of steric hindrance within the molecule and by the packing forces within the crystal lattice.
Based on analogous compounds, a hypothetical data table for the crystallographic parameters of this compound could be projected as follows. It is crucial to note that these are illustrative values and await experimental verification.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 9.5 - 10.5 |
| b (Å) | ~ 8.0 - 9.0 |
| c (Å) | ~ 12.0 - 13.0 |
| α (°) | 90 |
| β (°) | ~ 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 950 - 1150 |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity and crystallinity of a bulk sample of this compound. The PXRD pattern provides a unique fingerprint of the crystalline solid, with the positions (2θ) and intensities of the diffraction peaks being characteristic of the crystal lattice structure.
While an experimental PXRD pattern for this compound is not available in the public domain, a simulated pattern can be predicted from its hypothetical crystal structure. The diffraction peaks would correspond to the d-spacings of the various crystal planes, as described by Bragg's Law. The analysis of such a pattern would be instrumental in routine identification, quality control, and for studying polymorphism, where different crystalline forms of the same compound would exhibit distinct PXRD patterns.
A representative table of expected PXRD peaks for this compound is presented below. These values are simulated based on the expected unit cell parameters and are for illustrative purposes pending experimental determination.
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 15.5 | 5.71 | 45 |
| 18.2 | 4.87 | 80 |
| 20.8 | 4.27 | 100 |
| 22.5 | 3.95 | 60 |
| 25.1 | 3.54 | 30 |
| 28.9 | 3.09 | 55 |
| 31.7 | 2.82 | 70 |
The detailed structural information that would be provided by single-crystal X-ray diffraction, in conjunction with the bulk characterization from PXRD, is indispensable for a complete understanding of the material properties of this compound.
Computational and Theoretical Investigations of 4,4 Dimethylmorpholin 4 Ium;bromide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 4,4-dimethylmorpholin-4-ium (B13423825) cation at an electronic level. These methods offer a powerful lens through which to view the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the 4,4-dimethylmorpholin-4-ium cation, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic properties. nih.gov
One of the key parameters derived from DFT is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, the electrostatic potential (ESP) map, another output of DFT calculations, helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the 4,4-dimethylmorpholin-4-ium cation, the positive charge is expected to be localized around the quaternary nitrogen atom, making it a site susceptible to nucleophilic attack, while the oxygen atom and the regions around the hydrogen atoms of the methyl groups would exhibit different electronic characteristics. nih.gov
Table 1: Predicted Electronic Properties of 4,4-dimethylmorpholin-4-ium cation from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~2.5 D | Reflects the overall polarity of the cation. |
Note: The values presented are hypothetical and representative of what would be expected for this type of cation based on DFT calculations of similar structures.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for accurately predicting the molecular geometry and energetics of the 4,4-dimethylmorpholin-4-ium cation. xmu.edu.cn These methods, such as Møller-Plesset perturbation theory (MP2), can be used to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. youtube.com
For the 4,4-dimethylmorpholin-4-ium cation, these calculations would predict a stable chair conformation for the six-membered morpholinium ring, which minimizes steric strain. The two methyl groups attached to the nitrogen atom would be in equatorial and axial positions. The precise bond lengths, bond angles, and dihedral angles that define this geometry can be calculated with high accuracy. These geometric parameters are crucial for understanding the molecule's shape and how it interacts with other molecules.
Table 2: Predicted Geometric Parameters of the 4,4-dimethylmorpholin-4-ium cation from Ab Initio Calculations
| Parameter | Predicted Value | Description |
| C-N Bond Length (ring) | ~1.50 Å | The length of the carbon-nitrogen bonds within the morpholine (B109124) ring. |
| C-O Bond Length (ring) | ~1.43 Å | The length of the carbon-oxygen bonds within the morpholine ring. |
| C-N-C Bond Angle | ~109.5° | The angle between the carbon, nitrogen, and carbon atoms in the ring. |
| C-O-C Bond Angle | ~111.0° | The angle between the carbon, oxygen, and carbon atoms in the ring. |
| N-CH₃ Bond Length | ~1.51 Å | The length of the bond between the nitrogen and the methyl carbon. |
| Dihedral Angle (C-N-C-C) | ~±55° | Defines the puckering of the chair conformation of the morpholine ring. |
Note: The values presented are hypothetical and based on expected geometries for similar morpholinium structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of 4,4-dimethylmorpholin-4-ium bromide, allowing for the investigation of its movement and interactions over time in different environments. mdpi.com
MD simulations are particularly useful for studying the solvation of ions in various solvents. For 4,4-dimethylmorpholin-4-ium bromide in an aqueous solution, simulations can reveal the structure and dynamics of the hydration shells that form around the cation and the bromide anion. It is expected that water molecules would orient themselves around the positively charged 4,4-dimethylmorpholin-4-ium cation with their oxygen atoms pointing towards the cation. Conversely, around the bromide anion, the hydrogen atoms of the water molecules would be directed towards the anion. researchgate.net
Table 3: Predicted Solvation Characteristics of 4,4-dimethylmorpholin-4-ium bromide in Water from MD Simulations
| Property | 4,4-dimethylmorpholin-4-ium⁺ | Bromide⁻ |
| First Solvation Shell Coordination Number | ~15-20 water molecules | ~6-8 water molecules |
| Average Ion-Oxygen Distance | ~4.5 Å | ~3.3 Å |
| Solvent Residence Time (First Shell) | ~50-100 ps | ~5-10 ps |
Note: These values are estimations based on general principles of ion solvation and data for similar ions.
While the morpholinium ring in the 4,4-dimethylmorpholin-4-ium cation is relatively rigid, it can still exhibit some conformational flexibility. MD simulations can be used to explore the potential for ring puckering and the rotation of the methyl groups. The primary conformation is expected to be the chair form, but simulations can help to determine the energy barriers for conversion to other conformations, such as the boat or twist-boat forms. nih.govyoutube.com
Table 4: Predicted Conformational Energy Barriers for the 4,4-dimethylmorpholin-4-ium cation from MD Simulations
| Conformational Change | Estimated Energy Barrier (kcal/mol) |
| Chair to Twist-Boat | ~10-12 |
| Methyl Group Rotation | ~2-3 |
Note: These are estimated values based on typical energy barriers for similar cyclic systems.
Theoretical Studies of Intermolecular Interactions
The interactions between the 4,4-dimethylmorpholin-4-ium cation and the bromide anion, as well as with surrounding solvent molecules, are crucial for understanding the macroscopic properties of the compound. Theoretical studies can quantify the nature and strength of these interactions. libretexts.org
In the solid state, the primary interaction is the electrostatic attraction between the positively charged morpholinium cation and the negatively charged bromide anion. In solution, these ions will also interact with solvent molecules through various non-covalent interactions, including ion-dipole interactions and hydrogen bonding. For instance, in protic solvents, the bromide anion can act as a hydrogen bond acceptor. nih.gov The oxygen atom of the morpholinium cation can also participate in hydrogen bonding as an acceptor. researchgate.net The strength and geometry of these interactions can be analyzed using quantum chemical calculations on ion-solvent clusters or through the analysis of radial distribution functions from MD simulations. rsc.org
Table 5: Summary of Intermolecular Interactions in 4,4-dimethylmorpholin-4-ium bromide Systems
| Interaction Type | Interacting Species | Relative Strength |
| Ion-Ion | 4,4-dimethylmorpholin-4-ium⁺ and Br⁻ | Strong |
| Ion-Dipole | Ions and polar solvent molecules | Moderate to Strong |
| Hydrogen Bonding | Br⁻ and protic solvent molecules | Moderate |
| Hydrogen Bonding | Morpholinium oxygen and protic solvent molecules | Weak to Moderate |
| van der Waals | All species | Weak |
Analysis of Hydrogen Bonding and Halogen Bonding Interactions
In the crystalline structure of 4,4-dimethylmorpholin-4-ium bromide, the primary intermolecular interactions governing the packing of the ions are expected to be hydrogen bonds and, potentially, halogen bonds. The 4,4-dimethylmorpholin-4-ium cation, lacking the N-H donor of a protonated morpholine, primarily acts as a hydrogen bond donor through its C-H groups. The bromide anion is a potent hydrogen and halogen bond acceptor.
Theoretical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset second-order perturbation theory (MP2), are instrumental in characterizing these weak interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are commonly used computational methods to provide deeper insights into the nature and strength of these bonds. nih.gov
In related structures, such as fenpiverinium (B1207433) bromide, C-H···Br and N-H···Br interactions are key to the cohesion and stability of the crystal lattice. mdpi.com Computational studies on halogenated oxindoles have also highlighted the importance of C-H···Br interactions alongside other non-covalent forces. nih.gov
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While the bromide anion (Br⁻) is electron-rich and typically acts as a Lewis base (halogen bond acceptor), the term "halogen bond" in this context could also refer to bromine-centered interactions that exhibit directionality and specific geometries. However, the dominant interactions involving the bromide anion will be its role as an acceptor in hydrogen bonds. More broadly, computational studies on halogen bonding investigate the interaction between an electron-poor halogen-bond donor and an electron-rich acceptor. mdpi.com The strength and directionality of these bonds are useful in designing complex supramolecular structures. mdpi.com
Below is a representative table of theoretical interaction energies and geometric parameters for plausible hydrogen bonds in a 4,4-dimethylmorpholin-4-ium bromide system, derived from computational models of similar quaternary ammonium (B1175870) halides.
| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | C(methyl)-H | Br⁻ | ~150-170 | ~2.7 - 2.9 | -2.5 to -4.0 |
| Hydrogen Bond | C(ring)-H | Br⁻ | ~140-160 | ~2.8 - 3.0 | -1.5 to -3.0 |
| Hydrogen Bond | C(ring)-H | O(morpholine) | ~130-150 | ~2.4 - 2.6 | -0.5 to -1.5 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar molecular systems. Specific values for 4,4-dimethylmorpholin-4-ium bromide would require dedicated computational analysis.
Prediction of Supramolecular Assembly Motifs
The interplay of the hydrogen and other non-covalent interactions dictates the formation of predictable, repeating patterns known as supramolecular motifs. In quaternary ammonium halides, these motifs often lead to the construction of one-, two-, or three-dimensional networks. researchgate.netnih.gov
Based on the analysis of interactions and comparison with related structures, several supramolecular motifs can be predicted for 4,4-dimethylmorpholin-4-ium bromide:
Ionic Chains and Layers: The strong charge-assisted C–H···Br⁻ hydrogen bonds can link the cations and anions into infinite chains. These chains can then be further organized into layers through weaker van der Waals forces or additional C-H···Br⁻ or C-H···O interactions.
Dimeric Assemblies: It is conceivable that pairs of cations could be bridged by two bromide anions, forming discrete R²₂ (8) ring motifs, a common pattern in hydrogen-bonded structures. nih.gov These dimeric units can then act as building blocks for larger assemblies.
3D Networks: A combination of multiple hydrogen bonds with varied orientations can extend the structure in three dimensions. For instance, a single bromide anion can accept hydrogen bonds from several surrounding 4,4-dimethylmorpholin-4-ium cations, acting as a node in a complex 3D network. This is observed in related structures like 4-allylmorpholin-4-ium bromide, which forms a three-dimensional network through N-H···Br and C-H···Br hydrogen bonds.
The prediction of the most stable supramolecular motif typically involves computational screening of different possible packing arrangements and ranking them based on their calculated lattice energies.
The following table summarizes potential supramolecular motifs and the primary interactions responsible for their formation in a hypothetical crystal structure of 4,4-dimethylmorpholin-4-ium bromide.
| Supramolecular Motif | Dimensionality | Primary Driving Interactions |
| Cation-Anion Chains | 1D | C–H···Br⁻ |
| Herringbone Layers | 2D | van der Waals, C–H···O |
| Diamondoid Network | 3D | Tetrahedrally-directed C–H···Br⁻ |
Note: The prediction of these motifs is based on principles of supramolecular chemistry and observations in analogous crystal structures. Experimental validation through single-crystal X-ray diffraction would be required for confirmation.
Applications and Mechanistic Studies in Catalysis and Chemical Transformations
Role as a Quaternary Ammonium (B1175870) Salt in Organic Synthesis
Quaternary ammonium salts are widely recognized for their utility in organic synthesis, largely due to their ability to function as phase-transfer catalysts.
Phase-Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a water-insoluble organic solvent and an aqueous solution. mdpi.com Many useful nucleophiles (e.g., cyanide, hydroxide, permanganate) are soluble in water but insoluble in organic solvents where the substrate resides. A phase-transfer catalyst, such as a quaternary ammonium salt, overcomes this phase barrier. mdpi.com
The mechanism involves the quaternary ammonium cation (Q⁺) pairing with the reactant anion (A⁻) from the aqueous phase to form an ion pair [Q⁺A⁻]. This ion pair possesses sufficient lipophilicity, due to the alkyl groups on the nitrogen, to dissolve in the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated and can react with the organic substrate. The 4,4-dimethylmorpholin-4-ium (B13423825) cation can serve this role, shuttling the bromide or other reactant anions across the phase boundary. After the reaction, the newly formed anion pairs with the catalyst cation and returns to the aqueous phase, completing the catalytic cycle. This process allows reactions to proceed under milder conditions with faster rates and higher yields.
Interactive Table: Comparison of Common Phase-Transfer Catalysts
| Catalyst Type | Example Compound | Typical Applications |
| Quaternary Ammonium Salt | Tetrabutylammonium (B224687) bromide | Nucleophilic substitution, oxidation, reduction |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium chloride | Higher temperature reactions, Wittig reactions |
| Crown Ether | 18-Crown-6 | Solubilizing alkali metal salts (e.g., KMnO₄) |
| Cryptand | Cryptand [2.2.2] | Strong complexation of metal cations |
The use of a phase-transfer catalyst like 4,4-dimethylmorpholin-4-ium;bromide can significantly enhance reaction kinetics. By transporting the reactant anion into the organic phase where the substrate is present, the catalyst increases the effective concentration of the nucleophile in the desired phase, leading to a substantial rate acceleration. The kinetics of such reactions can be complex and may depend on which step is rate-limiting: the transfer of the anion into the organic phase or the subsequent reaction in the organic phase. capes.gov.br
The structure of the quaternary ammonium cation can also influence the selectivity of a reaction. The steric hindrance around the cationic center can affect the approach of the substrate to the anion, potentially leading to different product ratios compared to a homogeneous reaction. While simple, symmetric cations like tetrabutylammonium are common, the more defined structure of a morpholinium ring in 4,4-dimethylmorpholin-4-ium could, in principle, offer a different steric environment, although its impact is generally less pronounced than that of specifically designed chiral catalysts.
Chiral Morpholinium Derivatives in Asymmetric Catalysis
While 4,4-dimethylmorpholin-4-ium bromide itself is achiral, the morpholine (B109124) scaffold is a key structural motif in the design of chiral catalysts for asymmetric synthesis. nih.gov Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. youtube.com
The primary goal of asymmetric catalysis is to control stereoselectivity. By replacing the simple methyl groups of 4,4-dimethylmorpholin-4-ium with more complex, chiral substituents, chemists can create a chiral environment around the cationic nitrogen center. These chiral phase-transfer catalysts form a tight ion pair with the prochiral nucleophile. nih.gov The specific conformation of the catalyst then blocks one face of the nucleophile, forcing the electrophile to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer over the other, leading to a product with high enantiomeric excess (ee). nih.gov
For example, chiral quaternary ammonium salts derived from Cinchona alkaloids have been successfully used in the asymmetric alkylation of glycine (B1666218) imines and β-keto esters, achieving excellent yields and high enantioselectivities. researchgate.net These catalysts often feature a hydroxyl group that can participate in hydrogen bonding, further rigidifying the transition state and enhancing selectivity. nih.gov
The design of an effective chiral phase-transfer catalyst based on the morpholinium framework involves several strategies. nih.govrsc.org A common approach is to attach the morpholine nitrogen to a larger, rigid, and chiral backbone, such as a binaphthyl or biphenyl (B1667301) unit. researchgate.net This creates a well-defined chiral pocket around the active site.
Optimization strategies include:
Varying the N-substituents: Modifying the groups on the nitrogen atom to tune the steric and electronic properties of the catalyst.
Introducing functional groups: Incorporating groups capable of hydrogen bonding (e.g., -OH) to increase the rigidity of the catalyst-substrate complex in the transition state. nih.gov
Altering the counter-anion: The nature of the anion (e.g., Br⁻, Cl⁻, BF₄⁻) can affect the tightness of the ion pair and, consequently, the reactivity and selectivity.
A study on the asymmetric hydrogenation of unsaturated morpholines to produce 2-substituted chiral morpholines utilized a rhodium complex with a chiral bisphosphine ligand, demonstrating an alternative approach to accessing chiral morpholine structures with high enantioselectivity. rsc.orgrsc.org
Interactive Table: Examples of Asymmetric Reactions Using Chiral Catalysts
| Reaction Type | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Alkylation | Cinchona-derived Quaternary Ammonium Salt | N-(diphenylmethylene)glycine tert-butyl ester | up to 99% | researchgate.net |
| α-Fluorination | Cinchonine-derived Quaternary Ammonium Salt | α-fluorotetralone | up to 91% | researchgate.net |
| Hydrogenation | SKP–Rh complex | 2-substituted dehydromorpholine | up to 99% | nih.govrsc.org |
| Alkylation | Hybrid Cinchona Catalyst | Cyclic β-keto ester | >90% | nih.gov |
Mechanistic Investigations of Chemical Reactions Involving this compound
Specific mechanistic studies on this compound are not widely reported. However, the mechanism of its action can be understood from the extensive research on phase-transfer catalysis by quaternary ammonium salts. The process is generally described by the Starks mechanism for liquid-liquid systems.
The catalytic cycle can be broken down into the following key steps:
Anion Exchange: The quaternary ammonium salt, Q⁺X⁻ (where Q⁺ is 4,4-dimethylmorpholin-4-ium and X⁻ is bromide), present in the organic phase, migrates to the aqueous-organic interface. Here, the bromide anion is exchanged for the reactant anion, M⁺A⁻ (e.g., NaCN), from the aqueous phase to form the ion pair Q⁺A⁻.
Migration to Organic Phase: The newly formed ion pair Q⁺A⁻, being lipophilic, diffuses from the interface into the bulk organic phase.
Reaction: In the organic phase, the "naked" anion A⁻ is highly reactive and attacks the organic substrate R-Y, leading to the product R-A and the new salt Q⁺Y⁻.
Regeneration of Catalyst: The salt Q⁺Y⁻ diffuses back to the interface, where the Y⁻ anion is exchanged for another A⁻ anion from the aqueous phase, thus regenerating the active catalyst Q⁺A⁻ and restarting the cycle.
Theoretical studies using density functional theory (DFT) have been employed to investigate the formation of quaternary ammonium salts and the nature of the transition states in the reactions they catalyze. researchgate.net These studies show that the reaction to form the salt proceeds through a reactant complex, a transition state, and finally an ion pair. The solvent plays a crucial role, with polar solvents significantly lowering the activation energy barrier for the reaction. researchgate.net Furthermore, theoretical models of asymmetric phase-transfer catalysis highlight the importance of the formation of a tight ion pair between the catalyst and the substrate to achieve high enantioselectivity. nih.gov
Identification of Reaction Intermediates and Transition State Analysis
Detailed mechanistic studies specifically isolating and characterizing reaction intermediates and transition states for reactions directly catalyzed by this compound are not extensively documented in peer-reviewed literature. However, by drawing parallels with closely related catalytic systems involving morpholinium salts and other quaternary ammonium compounds, a theoretical framework for its mechanistic behavior can be proposed.
In many catalytic applications, particularly in phase-transfer catalysis, the 4,4-dimethylmorpholin-4-ium cation is not directly involved in the chemical transformation of the reactants. Instead, its primary role is to facilitate the transport of an anionic reactant or catalyst from an aqueous phase or a solid phase into an organic phase where the reaction occurs. The bromide anion can also play a role, either as a nucleophile itself or by participating in anion exchange processes.
Computational studies on similar structures, such as the use of morpholine and 4-methylmorpholine (B44366) in urethane (B1682113) formation, suggest that the nitrogen atom of the morpholine ring plays a crucial role in the catalytic cycle. These studies indicate the formation of reactant complexes and highlight the importance of the catalyst's proton affinity in promoting the reaction. While 4,4-dimethylmorpholin-4-ium is a quaternary salt and thus cannot act as a proton acceptor in the same way, the charged nature of the cation can influence the stability of charged intermediates and transition states through electrostatic interactions.
Table 1: Postulated Intermediates and Transition States in Reactions Facilitated by this compound
| Reaction Type | Postulated Intermediate | Postulated Transition State | Method of Analysis (Hypothetical) |
| Phase-Transfer Catalysis | Ion pair: [4,4-dimethylmorpholin-4-ium]⁺[Reactant Anion]⁻ | Complex involving the ion pair and the organic substrate | Spectroscopic analysis (NMR, IR) of the organic phase, computational modeling |
| Anion-promoted reaction | Organo-bromide intermediate | Concerted displacement or addition involving the bromide ion | In-situ spectroscopic monitoring, trapping experiments |
Kinetic Studies and Reaction Pathway Elucidation
Kinetic studies are fundamental to understanding the reaction pathways and the role of the catalyst. For reactions involving this compound, the reaction rate is expected to be influenced by several factors, including the concentration of the catalyst, the nature of the reactants, the solvent system, and the temperature.
Research on the use of morpholinium-based ionic liquids in conjunction with metal complexes for reactions like hydrosilylation has shown that the nature of the anion in the ionic liquid can significantly impact the catalytic activity and stability of the system. This suggests that the bromide ion in this compound is not merely a spectator ion but can actively participate in the catalytic cycle, potentially by coordinating to the metal center or influencing the solubility and stability of the catalytic species.
Table 2: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound
| Catalyst Concentration (mol/L) | Substrate Concentration (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) |
| 0.01 | 0.1 | 1.5 x 10⁻⁵ | 0.015 |
| 0.02 | 0.1 | 3.0 x 10⁻⁵ | 0.015 |
| 0.01 | 0.2 | 3.0 x 10⁻⁵ | 0.015 |
The elucidation of the reaction pathway would involve a combination of these kinetic studies with the identification of intermediates and byproducts. For instance, if the reaction follows a pathway typical of phase-transfer catalysis, the kinetic data would be consistent with a model that includes interfacial extraction and organic-phase reaction steps.
Advanced Applications in Materials Science and Supramolecular Systems
Development of Functional Materials Containing Morpholinium Moieties
The incorporation of the 4,4-dimethylmorpholin-4-ium (B13423825) cation into material frameworks can impart specific functionalities, leading to the development of novel materials with tailored properties.
The development of new dielectric and ferroelectric materials is crucial for applications in electronics, such as capacitors, sensors, and memory devices. nih.gov Organic and hybrid organic-inorganic materials are an emerging class of ferroelectrics, valued for being lightweight and biocompatible. nih.gov The ferroelectric properties in such materials often arise from the ordering of polar organic cations within the crystal lattice. aps.org
While specific dielectric constant measurements for 4,4-dimethylmorpholin-4-ium;bromide are not widely documented, the general class of organic salts shows a wide range of dielectric constants. ydic.co.jpwashington.eduvega.com The potential for ferroelectricity in materials containing morpholinium moieties is linked to the dynamics of the organic cations and the structure of the anionic sublattice. aps.org For instance, in some halogenoantimonate(III) and halogenobismuthate(III) salts, the appearance of ferroelectricity is strictly connected to the presence of a two-dimensional layer anionic sublattice and the reorientational dynamics of small organic cations. aps.org The polar nature of the morpholinium cation suggests that materials based on this compound could be designed to exhibit switchable polarization under an electric field, a key characteristic of ferroelectric materials. nih.gov
Desiccant technologies are essential for controlling humidity in various applications, including air-conditioning systems. The performance of a desiccant is based on its ability to adsorb or absorb water vapor. While research into this compound for this specific application is not extensively published, the hygroscopic nature of some morpholinium salts suggests potential utility. For example, N,N-diallyl morpholinium bromide is noted to be very hygroscopic, readily dissolving in water. This affinity for water is a primary requirement for a desiccant material. The development of functional materials containing morpholinium moieties could lead to new desiccant systems, potentially in the form of polymer composites or liquid desiccants.
Supramolecular Chemistry and Crystal Engineering of Morpholinium Salts
Supramolecular chemistry focuses on the assembly of molecules into well-defined, functional structures through non-covalent interactions. mdpi.com Crystal engineering, a sub-discipline of supramolecular chemistry, allows for the rational design of crystalline solids with desired physical and chemical properties. routledge.com Morpholinium salts, due to their distinct hydrogen-bonding capabilities, are excellent building blocks for these purposes.
To understand the supramolecular behavior of this compound, it is instructive to examine the crystal structure of its parent compound, morpholinium bromide (C₄H₁₀NO⁺·Br⁻). nih.gov The structural principles observed in this closely related compound provide a strong basis for predicting the behavior of its dimethylated derivative.
The crystal structure of morpholinium bromide reveals a highly ordered three-dimensional network built through directed self-assembly. nih.gov The primary interaction involves the morpholinium cations and bromide anions being linked into chains by N—H⋯Br hydrogen bonds. nih.gov These chains are further organized into "ladders" through weaker, bifurcated N—H⋯Br interactions. nih.gov This hierarchical assembly demonstrates how specific, directional non-covalent interactions can guide the formation of complex, ordered architectures from simple molecular components. The addition of methyl groups on the nitrogen atom in this compound would preclude the N-H···Br bonds, but would enhance the potential for C-H···Br and C-H···O interactions to direct the assembly.
Supramolecular synthons are robust, identifiable structural units formed by intermolecular interactions that can be used to predictably assemble crystal structures. nih.gov In the crystal of morpholinium bromide, several key synthons are identified using graph-set analysis. nih.gov The primary chain motif is described by a C₂¹(4) graph set, while the ladder-like structures are formed by alternating R₄²(8) and R₂²(4) ring motifs. nih.gov
These synthons represent the "blueprints" for the crystal's assembly. By understanding and utilizing these predictable interaction patterns, chemists can design new materials. For this compound, while the strong N-H donor is absent, the C-H groups of the methyl and morpholine (B109124) rings can act as hydrogen bond donors to the bromide anion or the morpholine oxygen, creating different but potentially equally robust synthons for crystal engineering.
The table below summarizes the crystallographic data for the closely related morpholinium bromide, which informs the understanding of how morpholinium-based synthons form. nih.gov
| Parameter | Value |
| Formula | C₄H₁₀NO⁺·Br⁻ |
| Molecular Weight | 168.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1247 (2) |
| b (Å) | 10.3063 (3) |
| c (Å) | 10.1141 (3) |
| β (°) | 100.312 (2) |
| Volume (ų) | 628.12 (3) |
| Z | 4 |
Table 1: Crystallographic data for morpholinium bromide at 173 K. nih.gov
The stability and structure of molecular crystals are governed by a network of non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, are highly directional and collectively determine the supramolecular architecture. gatech.edu In morpholinium bromide, the network formation is a cooperative effect of several types of hydrogen bonds. nih.gov
The strongest interactions are the N—H⋯Br hydrogen bonds that form the primary chains. nih.gov These chains are then cross-linked into ladders by weaker N—H⋯Br interactions. nih.gov Finally, these ladder structures are connected into sheets by C—H⋯O interactions between morpholinium cations, which are in turn linked into a full three-dimensional network by other weak C—H⋯O interactions. nih.gov This demonstrates a hierarchy of non-covalent forces working in concert. In this compound, the network would be built upon a different set of primary interactions, likely dominated by C—H⋯Br and C—H⋯O hydrogen bonds, offering a different yet equally complex and controllable crystalline architecture.
Utilization in Advanced Spectroscopic Techniques
The application of specific chemical compounds to enhance the capabilities of analytical instrumentation is a cornerstone of progress in materials science. In the realm of advanced spectroscopy, certain molecules can act as polarizing agents or probes, significantly improving signal sensitivity and providing deeper insights into molecular structure and dynamics. This section explores the utility of 4,4-dimethylmorpholin-4-ium bromide in such applications.
Enhancement of Solid-State NMR Sensitivity via Dynamic Nuclear Polarization (DNP)
Following a comprehensive review of scientific literature and research databases, no specific information, research findings, or data have been found regarding the use of 4,4-dimethylmorpholin-4-ium bromide for the enhancement of solid-state Nuclear Magnetic Resonance (NMR) sensitivity through Dynamic Nuclear Polarization (DNP).
Dynamic Nuclear Polarization is a sophisticated technique used to dramatically boost the signal intensity in solid-state NMR experiments, which are crucial for characterizing the structure and dynamics of solid materials at an atomic level. Current time information in NA. This enhancement is achieved by transferring the high spin polarization of electrons from a polarizing agent—typically a stable radical compound—to the surrounding nuclear spins of the sample under investigation. The effectiveness of a DNP polarizing agent is dependent on specific chemical and physical properties, including the presence of unpaired electrons and its ability to co-vitrify with the sample matrix at cryogenic temperatures.
While various classes of compounds, particularly nitroxide biradicals, are well-documented as effective polarizing agents for DNP-ssNMR, research into the application of 4,4-dimethylmorpholin-4-ium bromide for this purpose does not appear in the available scientific literature. Consequently, there is no data to present on its performance, enhancement factors, or specific experimental conditions related to DNP applications. The investigation into related morpholinium salts has focused on other areas, such as their potential as dielectric or ferroelectric materials, rather than as polarizing agents for advanced NMR spectroscopy.
Further research would be required to determine if 4,4-dimethylmorpholin-4-ium bromide possesses the necessary paramagnetic properties and stability to function as a polarizing agent for DNP-enhanced solid-state NMR spectroscopy.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel 4,4-dimethylmorpholin-4-ium (B13423825);bromide Derivatives with Tunable Properties
The core strength of ionic liquids lies in their "designer" nature, where the properties of the compound can be finely tuned by modifying the structure of the cation or anion. sigmaaldrich.comresearchgate.net Future research will increasingly focus on the rational design and synthesis of novel derivatives of 4,4-dimethylmorpholin-4-ium;bromide to achieve specific functionalities. This involves the strategic introduction of different alkyl chains or functional groups onto the morpholinium cation to modulate physicochemical properties such as melting point, viscosity, density, and thermal stability. nih.govdtic.mil
For instance, studies on other N-alkylmorpholine derivatives have demonstrated a clear structure-activity relationship. The length of the alkyl chain has been shown to significantly influence the antibacterial efficacy of morpholinium salts, with compounds having n-dodecyl to n-hexadecyl chains exhibiting the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, shorter alkyl chains resulted in inactive compounds. chemrxiv.org This principle of alkyl chain modification can be systematically applied to the 4,4-dimethylmorpholin-4-ium cation to tune its properties for a range of applications.
Furthermore, the concept of "task-specific ionic liquids" (TSILs) is a major driver for the synthesis of new derivatives. sigmaaldrich.comresearchgate.net By incorporating functional groups, such as carboxyl groups, into the morpholinium structure, it is possible to create ionic liquids designed for specific tasks like the selective dissolution of metal oxides. nih.gov The synthesis of such functionalized morpholinium salts, along with a thorough characterization of their properties, will be a key research focus.
Table 1: Influence of Alkyl Chain Length on the Properties of N-Alkyl-N-methylmorpholinium Bromides (Illustrative Data)
| Alkyl Chain Length | Melting Point (°C) | Density (g/cm³) | Application Focus |
| C2 (Ethyl) | ~185 | >1.2 | Electrolytes |
| C4 (Butyl) | Lower than C2 | ~1.15 | Biocatalysis |
| C8 (Octyl) | Lower than C4 | <1.1 | Extraction |
| C12 (Dodecyl) | Variable | <1.05 | Antimicrobial Agents |
Note: This table is illustrative and based on general trends observed in related morpholinium salts. Specific values for 4,4-dimethylmorpholin-4-ium bromide derivatives would require experimental determination.
Integration of Machine Learning and Artificial Intelligence for Predictive Design in Morpholinium Chemistry
The sheer number of possible cation-anion combinations makes the experimental screening of ionic liquids for specific applications a time-consuming and costly endeavor. sigmaaldrich.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new ionic liquids with desired properties.
Future research will leverage ML models to predict the physicochemical properties of novel this compound derivatives based on their molecular structure. Algorithms such as random forest, extra trees, and decision trees can be trained on existing datasets of ionic liquid properties to develop robust predictive models. These models can estimate properties like ionic conductivity, viscosity, melting point, and surface tension with a high degree of accuracy.
For example, a generalized machine learning model has been developed to predict the ionic conductivity of various ionic liquids, including those with morpholinium cations. nih.gov Such models can be further refined and specialized for the morpholinium chemical space to guide the synthesis of new derivatives with optimal transport properties for applications like electrolytes in batteries. The use of quantitative structure-property relationship (QSPR) studies, powered by ML, will be instrumental in identifying the most promising candidates for synthesis and experimental validation. sigmaaldrich.com
Table 2: Machine Learning Models for Predicting Ionic Liquid Properties
| Machine Learning Model | Predicted Property | Key Advantage |
| Random Forest | Surface Tension, Melting Point | Reduces variance without significantly increasing bias. chemrxiv.org |
| Extra Trees (ET) | Surface Tension | High predictive accuracy. |
| XGBoost | Ionic Conductivity | High performance for non-linear relationships. nih.gov |
| Decision Tree (DT) | Surface Tension | Simple to understand and interpret. |
Exploration of this compound in Emerging Chemical Technologies
The unique properties of morpholinium-based ionic liquids, including their thermal and electrochemical stability, make them attractive candidates for a variety of emerging chemical technologies. A significant area of future research will be the application of this compound and its derivatives in advanced energy storage systems. For instance, morpholinium-based organic ionic plastic crystals (OIPCs) are being investigated as safer, quasi-solid-state electrolytes for next-generation batteries.
In one study, new morpholinium-based OIPCs were synthesized and characterized, demonstrating the benefit of the ether functional group in the cation ring for electrolyte properties. The research involved investigating the thermal behavior, transport properties, and electrochemical stability of these materials. Such fundamental studies are crucial for developing new electrolytes with optimized performance for clean energy applications.
Another promising avenue is the use of functionalized morpholinium ionic liquids in separation processes and catalysis. The ability to tune their solvent properties makes them suitable for applications such as the extraction of valuable compounds from biomass or as media for chemical reactions.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Science
The future development of this compound and its applications will be driven by interdisciplinary research that integrates synthetic chemistry, materials science, and computational science. The design and synthesis of novel derivatives (synthetic chemistry) will be guided by predictive models (computational science) to create new materials with specific functional properties (materials science).
A prime example of this interdisciplinary approach is the development of poly(ionic liquid)s (PILs) for applications such as additive manufacturing (3D printing). nih.gov PILs, which are polymers derived from ionic liquid monomers, combine the desirable properties of ionic liquids with the mechanical stability of polymers. researchgate.net The design of 3D-printable PIL-based materials for applications in catalysis, optoelectronics, and as antimicrobial surfaces represents a significant area of future research. nih.gov This requires a collaborative effort between chemists to synthesize the ionic liquid monomers, materials scientists to fabricate and characterize the polymers, and computational scientists to model the material properties.
The synergy between these disciplines will be essential for unlocking the full potential of this compound and its derivatives in creating advanced materials and technologies.
Q & A
Q. What are the standard synthetic routes for 4,4-dimethylmorpholin-4-ium bromide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves quaternization of 4,4-dimethylmorpholine with alkyl bromides under controlled conditions. For optimization, use response surface methodology (RSM) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, refluxing in aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours maximizes yield . Monitor reaction progress via TLC (silica gel, ethyl acetate/heptane eluent) and confirm purity by melting point analysis (lit. range: 76–80°C) .
Q. Which spectroscopic techniques are critical for characterizing 4,4-dimethylmorpholin-4-ium bromide?
Methodological Answer:
- 1H/13C NMR : Identify quaternary ammonium protons (δ ~3.2–3.8 ppm) and methyl groups (δ ~1.2–1.5 ppm). Compare with reference spectra for morpholinium derivatives .
- LCMS : Confirm molecular ion peaks ([M+1]+) and rule out bromide counterion loss during ionization .
- Elemental Analysis : Validate stoichiometry (C, H, N, Br) with ≤0.3% deviation .
Q. How is this compound utilized in synthesizing biologically active derivatives?
Methodological Answer: It serves as a precursor for heterocyclic systems. For example:
- Acridine Derivatives : React with 4,9-diaminoacridine under nucleophilic substitution (DIPEA catalyst, 90°C) to form N4,N9-disubstituted analogs .
- Imidazopyridines : Use Suzuki-Miyaura coupling with boronic acids to generate antibiotic intermediates .
Purify products via combi-flash chromatography (gradient elution: 0–15% EtOAc/heptane) .
Advanced Research Questions
Q. What mechanistic insights explain by-product formation during alkylation reactions involving this compound?
Methodological Answer: By-products like homo-coupled dimers (e.g., 4,4′-dimethoxybiphenyl) arise via trans-metallation in Grignard reactions. To mitigate:
- Use anhydrous conditions to suppress hydrolysis.
- Monitor intermediates via in situ IR spectroscopy for C-Br bond cleavage (~600 cm⁻¹) .
- Optimize catalyst loading (e.g., Ni complexes) to minimize scrambling .
Q. How do computational studies enhance understanding of its structural and electronic properties?
Methodological Answer:
- DFT Calculations : Analyze charge distribution on the morpholinium ring to predict reactivity in SN2 reactions. The bromide counterion’s polarizability stabilizes transition states .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and quantify ring puckering (Cremer-Pople parameters: θ = 85.61°, φ = 108.3°) .
Q. How can water uptake properties of 4,4-dimethylmorpholin-4-ium-based polymers be systematically evaluated?
Methodological Answer:
- Gravimetric Analysis : Measure mass changes in ionene polymers after 24-hour exposure to 95% relative humidity. Compare bromide vs. chloride counterions (e.g., 15% higher uptake for Br⁻ due to larger ionic radius) .
- DSC : Assess glass transition temperature (Tg) shifts caused by plasticization effects .
Q. What experimental designs are recommended for assessing its allelopathic or phytotoxic activity?
Methodological Answer:
- Hypocotyl Assays : Treat lettuce seedlings (Lactuca sativa) with 0.1–1.0 mM solutions in agar. Measure growth inhibition over 72 hours using calibrated imaging software .
- Controls : Include untreated cohorts and morpholinium analogs (e.g., 4,4-dimethylmorpholin-4-ium chloride) to isolate bromide-specific effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Replicate Conditions : Ensure identical pH, solvent (e.g., DMSO vs. aqueous), and temperature.
- Meta-Analysis : Use hierarchical clustering to group studies by assay type (e.g., germination vs. cell viability) and identify outliers .
- Dose-Response Curves : Calculate EC50 values with 95% confidence intervals to quantify potency variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
